molecular formula C8H9N3 B189549 [(2-Aminophenyl)amino]acetonitrile CAS No. 60093-60-9

[(2-Aminophenyl)amino]acetonitrile

Cat. No. B189549
CAS RN: 60093-60-9
M. Wt: 147.18 g/mol
InChI Key: NTIDIUHUNFFTOV-UHFFFAOYSA-N
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Description

“[(2-Aminophenyl)amino]acetonitrile” is a chemical compound with the molecular formula C8H8N2 . It is also known by various synonyms such as 2-2-aminophenyl acetonitrile, 2-aminophenylacetonitrile, 2-aminobenzyl cyanide, 2-aminophenyl acetonitrile, 2-aminobenzylcyanide, o-aminobenzyl cyanide, o-aminophenylacetonitrile, 2-aminobenzeneacetonitrile, 2-2-aminophenyl ethanenitrile, benzeneacetonitrile, 2-amino .


Synthesis Analysis

The synthesis of compounds similar to [(2-Aminophenyl)amino]acetonitrile has been reported in various studies. For instance, a compound N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide was synthesized in good yield and characterized by different spectroscopic techniques . Another study reported the solid-phase synthesis of 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) C-terminal modified amino acids and peptides with high chiral purity .


Molecular Structure Analysis

The molecular weight of [(2-Aminophenyl)amino]acetonitrile is 132.166 g/mol . The InChI Key for this compound is LMDPYYUISNUGGT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

[(2-Aminophenyl)amino]acetonitrile is a white powder with a melting point between 69°C to 72°C .

Safety and Hazards

The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended storage is at ambient temperatures .

Future Directions

The future directions for research on [(2-Aminophenyl)amino]acetonitrile and similar compounds could involve exploring their potential applications in various fields. For instance, a study has highlighted the potential of 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl derivatives as potent antimicrobial agents . Another study has discussed the advances in synthetic strategies for benzoxazole derivatives using 2-aminophenyl as a precursor .

properties

IUPAC Name

2-(2-aminoanilino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,11H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIDIUHUNFFTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285534
Record name [(2-aminophenyl)amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Aminophenyl)amino]acetonitrile

CAS RN

60093-60-9
Record name NSC42198
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(2-aminophenyl)amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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